molecular formula C14H21NO2 B4491817 N-(3-methylbutyl)-2-(4-methylphenoxy)acetamide

N-(3-methylbutyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B4491817
M. Wt: 235.32 g/mol
InChI Key: FLQZZSPQAMSPEI-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-(4-methylphenoxy)acetamide: is an organic compound characterized by its unique structure, which includes a phenoxy group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 4-methylphenol with chloroacetic acid to form 2-(4-methylphenoxy)acetic acid.

    Amidation Reaction: The 2-(4-methylphenoxy)acetic acid is then reacted with 3-methylbutylamine under appropriate conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and efficiency.

    Purification Processes: Implementing purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methylbutyl)-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.

    N-(3-methylbutyl)-2-(4-ethylphenoxy)acetamide: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.

Uniqueness

N-(3-methylbutyl)-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

IUPAC Name

N-(3-methylbutyl)-2-(4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-17-13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQZZSPQAMSPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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